Product packaging for Phospholactic acid(Cat. No.:CAS No. 18365-82-7)

Phospholactic acid

Cat. No.: B230789
CAS No.: 18365-82-7
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phospholactic acid is a phosphorylated derivative of lactate that serves as a valuable compound in biomedical research, particularly in the development of novel molecular imaging contrast agents. Its primary research application involves its role as a phosphate-protected precursor for hyperpolarized magnetic resonance imaging (MRI). Upon administration, this compound is retained in the vasculature and undergoes enzymatic dephosphorylation by phosphatases in the blood, converting it to lactate. This controlled, multisecond conversion process is a suitable mechanism for delivering relatively short-lived hyperpolarized contrast agents, such as carbon-13 ( ^1^3 C) labeled lactate, for in vivo imaging. The resulting lactate is taken up by various tissues and organs, including the liver, kidneys, heart, brain, and tumors, making this approach promising for non-invasive metabolic imaging studies in preclinical models. Researchers utilize this compound to study metabolic pathways, nutrient uptake, and tumor metabolism in real-time. This product is provided as a high-purity chemical reagent intended for Research Use Only (RUO). It is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O6P B230789 Phospholactic acid CAS No. 18365-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRNWHGZPKNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-82-7
Record name Lactophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7Q0NEV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Biosynthesis and Metabolic Pathways of Phospholactic Acid

Precursors and Substrate Availability for Phospholactic Acid Synthesis in Biological Systems

The primary precursor for the synthesis of this compound is L-lactate. nih.govbiorxiv.org The availability of L-lactate within the cellular environment is a critical determinant for the subsequent production of this compound. Another key substrate is phosphoenolpyruvate (B93156) (PEP), an important intermediate in glycolysis. acs.orgwikipedia.org The hydrogenation of PEP can yield phospholactate. acs.org

Enzymatic Mechanisms of this compound Formation

The formation of this compound is primarily an enzyme-driven process. Several enzymes have been identified to play a role in its synthesis, either as their main function or as a side reaction.

One of the key enzymatic reactions leading to the formation of 2-phospho-L-lactate is a side reaction of pyruvate (B1213749) kinase . nih.govnih.govnih.gov This well-known glycolytic enzyme not only catalyzes the conversion of phosphoenolpyruvate to pyruvate but can also phosphorylate L-lactate to produce 2-phospho-L-lactate. nih.govresearchgate.net This side reaction highlights the promiscuity of some metabolic enzymes and their ability to generate secondary metabolites. nih.gov

The study of the three-dimensional structures of enzymes involved in this compound metabolism provides crucial insights into their function. While specific structural data for an enzyme solely dedicated to this compound synthesis is limited, information can be gleaned from related enzymes. For instance, the structural biology of pyruvate kinase, which produces this compound as a side product, has been extensively studied. ebi.ac.ukproteopedia.org These studies reveal a complex enzyme with specific binding sites for its substrates and allosteric regulators, which indirectly influence the rate of the side reaction producing this compound.

Similarly, understanding the structure of enzymes that utilize this compound as a substrate, such as those in the coenzyme F420 biosynthesis pathway, provides a basis for understanding the molecular recognition of this compound. rcsb.orgnih.gov

The efficiency and regulation of this compound synthesis are governed by the kinetic parameters of the involved enzymes. For instance, the side reaction of pyruvate kinase that produces 2-phospho-L-lactate is generally less efficient than its primary glycolytic function. nih.gov The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), for this side reaction are less favorable, ensuring that the main metabolic flux of glycolysis is maintained.

The regulation of these enzymes is also critical. Pyruvate kinase activity is allosterically regulated by various metabolites, including fructose-1,6-bisphosphate, which can influence the rate of both its primary reaction and its side reactions. wikipedia.org

Degradation and Turnover Pathways of this compound

The cellular concentration of this compound is maintained through active degradation pathways, primarily involving enzymatic hydrolysis.

A key enzyme responsible for the breakdown of this compound is phosphoglycolate phosphatase (PGP) . nih.govnih.govbiorxiv.org This enzyme acts as a metabolic "proofreading" or "repair" enzyme, clearing the cell of potentially inhibitory metabolites like 2-phospho-L-lactate. nih.govnih.gov PGP catalyzes the hydrolysis of 2-phospho-L-lactate to L-lactate and inorganic phosphate (B84403). nih.gov

Kinetic studies of PGP from various organisms have been conducted to understand its substrate specificity and efficiency. For example, the PGP from Plasmodium berghei (PbPGP) has been shown to hydrolyze 2-phospho-L-lactate. nih.gov The kinetic parameters for this reaction have been determined, providing insights into its catalytic efficiency. nih.gov

Kinetic Parameters of Plasmodium berghei Phosphoglycolate Phosphatase (PbPGP) for 2-Phospho-L-Lactate
ParameterValue
Km (μM)2526 ± 189
Vmax (μmol min-1 mg-1)12.8 ± 0.23
kcat (s-1)8.04 ± 0.14
kcat/Km (M-1 s-1)3183

Data sourced from a study on PbPGP. nih.gov

This enzymatic degradation is crucial for preventing the accumulation of 2-phospho-L-lactate, which can inhibit key glycolytic enzymes like phosphofructokinase. nih.govnih.gov

Integration of this compound Catabolism into Central Metabolic Networks

The catabolism of this compound is primarily a "metabolite repair" or "proofreading" process, essential for maintaining the integrity of central metabolic networks. nih.govbiorxiv.orgasm.org this compound is considered a toxic metabolite that arises from a side reaction of the glycolytic enzyme pyruvate kinase. nih.gov Its accumulation, along with other similar non-canonical metabolites like 2-phosphoglycolate (B1263510) and 4-phosphoerythronate (4-PE), can inhibit key enzymes in vital pathways. nih.govasm.org

The primary enzyme responsible for the detoxification of this compound is phosphoglycolate phosphatase (PGP), a member of the haloacid dehalogenase (HAD) family of phosphatases. nih.govbiorxiv.orgasm.org PGP catalyzes the dephosphorylation of this compound to produce lactate (B86563) and inorganic phosphate. This action is critical because this compound is a potent inhibitor of triosephosphate isomerase and phosphofructokinase, two essential enzymes in the glycolytic pathway. nih.gov

In the malaria parasite Plasmodium falciparum, the role of PGP is particularly well-documented. Disruption of the PGP gene leads to the accumulation of 2-phospholactate and 4-PE. asm.org 4-PE, a side product of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibits the enzyme 6-phosphogluconate dehydrogenase (6-PGD) in the pentose (B10789219) phosphate pathway (PPP). biorxiv.orgasm.org This inhibition triggers a cascade of metabolic dysregulation, including the redirection of carbon flux from glycolysis into the PPP. asm.org Therefore, the catabolism of this compound by PGP is not an isolated reaction but is deeply integrated with the regulation and flux of both glycolysis and the pentose phosphate pathway, preventing metabolic sabotage by toxic side-products. biorxiv.orgasm.org

Table 1: Integration of this compound Catabolism with Central Metabolism
MetaboliteSource (Side-Reaction of)Inhibited Enzyme(s)Metabolic Pathway AffectedDetoxifying Enzyme
(S)-2-Phospholactic acidPyruvate KinaseTriosephosphate Isomerase, PhosphofructokinaseGlycolysisPhosphoglycolate Phosphatase (PGP)
4-Phosphoerythronate (4-PE)Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)6-Phosphogluconate Dehydrogenase (6-PGD)Pentose Phosphate Pathway (PPP)Phosphoglycolate Phosphatase (PGP)

Regulation of this compound Metabolism

The metabolism of this compound is tightly controlled through multiple layers of regulation to ensure that its intracellular concentration is kept at a non-toxic level. This regulation occurs at the level of gene expression, enzyme activity, and in response to environmental cues.

The expression of genes encoding enzymes involved in this compound metabolism, such as phosphoglycolate phosphatase (PGP), is subject to transcriptional and translational control. plos.org Gene expression is a highly regulated process where the cell can turn the production of specific proteins on or off in response to internal and external signals. gatech.edu This regulation is often mediated by transcription factors—proteins that bind to specific DNA sequences to control the rate of transcription. frontiersin.org

While the specific transcription factors that regulate the PGP gene have not been fully elucidated, it is understood that their activity would be responsive to the metabolic state of the cell. plos.org For instance, the accumulation of substrate (this compound) or the depletion of a downstream product could initiate a signaling cascade that leads to the activation or repression of transcription factors controlling the PGP gene. nih.gov This ensures that the enzyme is synthesized when needed to detoxify the cell. gatech.edu This type of regulation, where the genes of an operon are turned on or off in response to a metabolite, is a common mechanism for controlling metabolic pathways. libretexts.org

After an enzyme is synthesized, its activity can be rapidly modulated through post-translational modifications (PTMs) and allosteric regulation. abcam.com PTMs are covalent chemical changes to a protein, such as phosphorylation, acetylation, or ubiquitination, that can alter its function, stability, or location. thermofisher.comnews-medical.net Reversible phosphorylation, carried out by kinases and phosphatases, is a particularly common mechanism that acts as a molecular switch to turn enzyme activity on or off. news-medical.net The enzymes involved in this compound metabolism are likely subject to such PTMs, allowing for rapid fine-tuning of their activity in response to cellular needs. abcam.comthermofisher.com

Allosteric regulation involves the binding of effector molecules to a site on the enzyme other than the active site (the allosteric site). wikilectures.eu This binding causes a conformational change in the enzyme that either enhances (activation) or reduces (inhibition) its activity. fiveable.me This allows the cell to quickly adjust metabolic pathways based on the availability of various metabolites. upcollege.ac.in Research has shown that this compound itself can act as an allosteric regulator. For example, (R)-2-phospholactic acid is a competitive inhibitor of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase, a key enzyme in the shikimate pathway for aromatic amino acid biosynthesis. grafiati.com This indicates a potential for cross-talk between glycolysis side-products and other biosynthetic pathways.

Table 2: Common Post-Translational Modifications and Their General Functions in Enzyme Regulation
ModificationDescriptionKey Enzymes InvolvedGeneral Regulatory Role
PhosphorylationAddition of a phosphate group to serine, threonine, or tyrosine residues. news-medical.netKinases (add), Phosphatases (remove). news-medical.netActivates or deactivates enzymes, creating molecular switches. abcam.com
AcetylationAddition of an acetyl group, often to lysine (B10760008) residues. abcam.comAcetyltransferases, Deacetylases. abcam.comRegulates gene expression and metabolism. abcam.com
UbiquitinationAddition of one or more ubiquitin proteins to a substrate protein. abcam.comE1, E2, E3 ligases. abcam.comPrimarily targets proteins for degradation by the proteasome. abcam.com
MethylationAddition of a methyl group, typically to lysine or arginine residues. news-medical.netMethyltransferases. news-medical.netInvolved in epigenetic regulation and signal transduction. abcam.com

The biosynthesis and degradation of this compound are influenced by various environmental and cellular stress conditions. Environmental factors such as temperature extremes, nutrient deprivation, and exposure to toxins can induce a state of cellular stress. researchgate.netnih.gov A common consequence of cellular stress is an imbalance in the cell's redox state, often leading to the overproduction of reactive oxygen species (ROS). frontiersin.org

Table 3: Influence of Environmental and Cellular Stress on Metabolism
StressorPrimary Cellular EffectPotential Impact on this compound Metabolism
Oxidative Stress (e.g., from toxins, radiation)Increased Reactive Oxygen Species (ROS). frontiersin.orgProtein damage may increase enzyme side-reactions, potentially increasing biosynthesis.
Nutrient Deprivation (e.g., glucose or serum starvation)Inhibition of growth pathways (e.g., mTOR), induction of autophagy. frontiersin.orgAltered metabolic fluxes and substrate pools (e.g., pyruvate) may influence biosynthesis rate.
Heat ShockProtein denaturation and unfolding. atlanticoer-relatlantique.caActivation of cellular stress responses that manage damaged proteins and metabolites. atlanticoer-relatlantique.ca
Heavy Metal ExposureImpairs various physiological and biochemical processes. mdpi.comGeneral metabolic dysregulation could affect the balance of biosynthesis and degradation.

Iii. Biological Roles and Functional Significance of Phospholactic Acid

Role of Phospholactic Acid as a Metabolic Intermediate and By-product

This compound is not a primary intermediate in the canonical pathways of carbohydrate metabolism but rather a side product generated from promiscuous enzyme activity. Its formation and subsequent removal are crucial for maintaining metabolic homeostasis.

This compound arises as a by-product of glycolysis, one of the fundamental pathways for energy production. Specifically, the enzyme pyruvate (B1213749) kinase, which catalyzes the final step of glycolysis, can mistakenly use L-lactate as a substrate instead of its primary substrate, phosphoenolpyruvate (B93156). This "erroneous" side reaction, though thermodynamically favorable, produces 2-phospho-L-lactate. escholarship.orgnih.govnih.gov

The significance of this reaction is primarily regulatory. 2-phospho-L-lactate has been identified as an inhibitor of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase). escholarship.orgnih.govbiorxiv.org This enzyme is responsible for synthesizing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis. biorxiv.org By inhibiting the production of this crucial activator, an accumulation of this compound can effectively put a brake on the glycolytic pathway. biorxiv.org

To prevent the toxic accumulation of such by-products, cells possess "metabolite repair" enzymes. biorxiv.orgnih.gov Phosphoglycolate phosphatase (PGP) is a widely conserved enzyme that dephosphorylates 2-phospho-L-lactate, converting it back to lactate (B86563) and inorganic phosphate (B84403), thus mitigating its inhibitory effects and allowing glycolysis to proceed efficiently. escholarship.orgbiorxiv.org

The impact of metabolic by-products extends beyond a single pathway, creating a network of cross-talk between central metabolic routes. While this compound itself primarily targets glycolysis, its accumulation often occurs alongside other side products that directly affect the Pentose (B10789219) Phosphate Pathway (PPP).

Research in the malaria parasite Plasmodium falciparum has shown that the disruption of the PGP metabolite repair enzyme leads to the accumulation of both 2-phospholactate and another by-product, 4-phosphoerythronate (4-PE). biorxiv.orgnih.gov 4-PE is generated as a side product of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govbiorxiv.orgnih.gov This accumulated 4-PE is a potent inhibitor of 6-phosphogluconate dehydrogenase (6-PGD), a critical enzyme in the oxidative branch of the PPP. nih.govresearchgate.net

This inhibition of the PPP has feedback consequences for glycolysis. The blockage of 6-PGD leads to a buildup of its substrate, which can, in turn, inhibit upper glycolytic enzymes. nih.gov This demonstrates an intricate interplay where the failure to clear one glycolytic by-product (this compound) is associated with the accumulation of another (4-PE), which then impairs the PPP and creates a feedback inhibition loop that further dampens glycolytic flux.

The primary effect of 2-phospholactate accumulation is the reduction of glycolytic flux. biorxiv.org This occurs through the previously described inhibition of fructose-2,6-bisphosphate synthesis, which diminishes the activity of the master regulatory enzyme of glycolysis, PFK-1. nih.govbiorxiv.org A slowdown at this key control point leads to a decreased rate of glucose breakdown and, consequently, reduced production of ATP and pyruvate.

This disruption can cause a domino effect. The reduced flow through lower glycolysis can alter the concentrations of numerous intermediates, signaling a state of metabolic dysregulation. nih.gov In organisms like Plasmodium falciparum, the inability to clear 2-phospholactate and the co-accumulating 4-PE leads to a cascade of metabolic blockage, inhibiting both the PPP and glycolysis, which ultimately attenuates growth. biorxiv.orgnih.gov Therefore, the efficient removal of this compound is essential to permit high flux through central metabolic pathways required for processes like rapid cell proliferation. nih.gov

Impact of Glycolytic By-products on Metabolic Pathways

Parent EnzymeMetabolic By-productTarget Enzyme/ProcessAffected PathwayResulting Impact on Metabolic Flux
Pyruvate Kinase2-Phospho-L-lactate6-phosphofructo-2-kinase (PFK-2)GlycolysisDecreased production of Fructose-2,6-bisphosphate, leading to reduced PFK-1 activity and lower glycolytic flux. escholarship.orgnih.govbiorxiv.org
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)4-Phosphoerythronate (4-PE)6-phosphogluconate dehydrogenase (6-PGD)Pentose Phosphate Pathway (PPP)Inhibition of the PPP, leading to feedback inhibition of upper glycolysis. nih.govresearchgate.net

This compound as a Signaling Molecule

While the role of this compound as a metabolic regulator through allosteric inhibition is established, its function as a dedicated signaling molecule in the classical sense—involving specific receptor binding and downstream signal transduction—is not well-documented in the current scientific literature.

There is currently limited direct evidence to suggest that this compound acts as a ligand that binds to specific cell surface or intracellular receptors to initiate signal transduction pathways. Unlike molecules such as lactate, which has been shown to have signaling functions through G-protein coupled receptors in some contexts, a similar role for its phosphorylated form has not been clearly identified. biorxiv.org Research has largely focused on its intracellular effects as an enzymatic inhibitor rather than as an extracellular or intracellular signaling messenger that triggers a dedicated cascade.

This compound is not typically classified as a second messenger. Second messengers are molecules that relay signals received at receptors on the cell surface to target molecules in the cytosol and/or nucleus. The generation of this compound is a consequence of metabolic activity rather than a direct response to an external primary signal. Its effects are mediated by direct interaction with a metabolic enzyme (PFK-2/FBPase), which classifies it as a metabolic regulator or allosteric effector. escholarship.org This regulatory action, while affecting cellular processes, does not fit the canonical definition of a second messenger that amplifies an initial signal through a complex intracellular cascade. The potential for this compound to be part of a futile cycle that could help regulate ATP levels has been hypothesized, but this remains an area for further investigation. nih.gov

Iv. Synthetic Methodologies for Phospholactic Acid and Analogues in Research

Chemoenzymatic Synthesis Strategies for Phospholactic Acid

Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the versatility of chemical reactions, offering an efficient route to complex molecules like this compound. nih.gov This approach typically involves an enzymatic step to establish the core stereochemistry, followed by chemical steps to complete the synthesis.

A primary strategy for this compound involves a two-step process:

Enzymatic Synthesis of Chiral Lactic Acid: The synthesis begins with the production of enantiomerically pure L- or D-lactic acid. Lactate (B86563) dehydrogenase (LDH) enzymes are ideal for this purpose due to their high stereospecificity. For instance, L-lactate dehydrogenase (L-LDH) specifically reduces pyruvate (B1213749) to L-lactic acid, while D-lactate dehydrogenase (D-LDH) produces D-lactic acid. mdpi.com The reaction utilizes the co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a hydride donor. mdpi.com

Chemical Phosphorylation: Following the enzymatic synthesis and purification of the lactic acid isomer, a chemical phosphorylation step is employed to introduce the phosphate (B84403) group onto the hydroxyl moiety. This step requires standard organic phosphorylation reagents.

Table 1: Key Features of Chemoenzymatic Synthesis of Lactic Acid Precursors
StepCatalyst/EnzymeSubstrateProductKey AdvantageReference
Enzymatic ReductionL-Lactate Dehydrogenase (L-LDH)PyruvateL-Lactic AcidHigh Enantiomeric Purity mdpi.com
Enzymatic ReductionD-Lactate Dehydrogenase (D-LDH)PyruvateD-Lactic AcidHigh Enantiomeric Purity mdpi.com
Two-Step ConversionGlycerol Dehydrogenase & NaOHGlycerolLactic AcidHigh Yield (72.3%) from low-cost substrate nih.gov

Chemical Synthesis Approaches for this compound and its Derivatives

Purely chemical methods provide robust and scalable routes to this compound and its derivatives, allowing for modifications that are not accessible through enzymatic pathways. These syntheses typically involve the phosphorylation of a protected lactic acid derivative.

The general approach involves the phosphorylation of the hydroxyl group of a lactic acid ester. A common method is the Arbuzov reaction or the use of phosphorylating agents like phosphoryl chloride (POCl₃) or phosphoramidites. Polyphosphoric acid (PPA) can also be utilized as both a catalyst and a dehydrating agent in phosphorylation reactions. ccsenet.org The synthesis requires careful control of reaction conditions to ensure selective phosphorylation of the hydroxyl group without causing side reactions at the carboxyl group.

Stereoselective Synthesis of this compound Isomers (e.g., (R)- and (S)-isomers)

The biological activity of this compound is expected to be highly dependent on its stereochemistry. Therefore, methods for the stereoselective synthesis of its (R)- and (S)-isomers are of significant interest.

The most direct method for stereoselective synthesis builds upon the availability of enantiomerically pure lactic acid. Commercial (S)-lactic acid (L-lactic acid) and (R)-lactic acid (D-lactic acid) serve as chiral starting materials. The synthesis proceeds by:

Protection of the Carboxylic Acid: The carboxyl group of the chiral lactic acid is first protected, typically as a methyl, ethyl, or benzyl (B1604629) ester, to prevent it from reacting with the phosphorylating agent.

Phosphorylation: The resulting lactate ester is then reacted with a phosphorylating agent. For example, reaction with dibenzyl phosphite (B83602) in the presence of a coupling agent, followed by oxidation, can yield a protected phosphotriester.

Deprotection: Finally, all protecting groups are removed to yield the desired enantiomer of this compound. Hydrogenolysis is commonly used to remove benzyl protecting groups from both the phosphate and carboxyl moieties. nih.gov

Enzymatic resolution is another powerful technique. Lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic lactate ester, allowing for the separation of the (R)- and (S)-forms, which can then be carried forward to the final product. mdpi.com

Development of Protecting Group Strategies for this compound Synthesis

The synthesis of this compound is complicated by the presence of two reactive functional groups: a carboxylic acid and a hydroxyl group. A third functional group, the phosphate, is introduced during the synthesis. Effective protecting group strategies are therefore essential to ensure regioselectivity and high yields. organic-chemistry.orguchicago.edu

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester to prevent its reaction with phosphorylating agents. Common choices include:

Methyl or Ethyl Esters: These are stable under many reaction conditions but require acidic or basic hydrolysis for removal, which can sometimes affect the phosphate group.

Benzyl (Bn) Esters: A highly versatile protecting group, as it is stable to a wide range of conditions but can be selectively removed under mild neutral conditions via catalytic hydrogenolysis. vanderbilt.edu

tert-Butyl (tBu) Esters: Removed under acidic conditions, offering an orthogonal deprotection strategy if other acid-labile groups are not present.

Phosphate Group Protection: During phosphorylation, reagents like dibenzyl phosphochloridate can be used, which simultaneously introduce the phosphate moiety and protect it with benzyl groups. These benzyl groups are advantageous as they can be removed simultaneously with a benzyl-protected carboxyl group via hydrogenolysis. nih.gov In multi-step syntheses, phosphate groups may be protected as cyanoethyl esters, which are selectively cleaved by mild base.

An orthogonal protecting group strategy is crucial, allowing for the sequential removal of different protecting groups without affecting others. organic-chemistry.org For example, a benzyl-protected carboxyl group and a cyanoethyl-protected phosphate group would allow for selective deprotection of either site.

Table 2: Common Protecting Groups in this compound Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Carboxylic AcidBenzyl ester-BnHydrogenolysis (H₂, Pd/C) vanderbilt.edu
Methyl ester-MeAcid or Base Hydrolysis (e.g., HCl, NaOH) wikipedia.org
tert-Butyl ester-tBuAcid (e.g., TFA, HCl) wikipedia.org
PhosphateBenzyl-BnHydrogenolysis (H₂, Pd/C) nih.gov
2-Cyanoethyl-CEMild Base (e.g., aqueous ammonia) wikipedia.org

Synthesis of Radiolabeled and Isotopic Analogs of this compound for Tracing Studies (e.g., 1-¹³C-phospholactate)

To trace the metabolic fate of this compound and identify its interactions within biological systems, isotopically labeled analogues are indispensable tools. Synthesis of these tracers involves incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ³²P) at specific positions in the molecule.

A highly effective method for producing isotopically labeled this compound leverages chemoenzymatic synthesis. A key study demonstrated the synthesis of enantiopure perdeuterated D- and L-lactic acid-d₄. mdpi.com This was achieved by using D- or L-lactate dehydrogenase to reduce sodium pyruvate-d₃ with a deuterated co-enzyme (NADH-d₁), which was regenerated in situ. The resulting lactic acid-d₄, with deuterium (B1214612) atoms at all non-exchangeable C-H positions, can then be chemically phosphorylated to yield perdeuterated (R)- or (S)-phospholactic acid. mdpi.com

For ¹³C labeling, commercially available ¹³C-labeled precursors can be used. For example, starting with [1-¹³C]-pyruvate or [U-¹³C]-glucose in enzymatic systems can produce ¹³C-labeled lactic acid. nih.gov Alternatively, chemical syntheses can be employed, such as visible light-driven C(sp³)–H carboxylation using ¹³C-formate to prepare ¹³C-labeled amino acids, a technology that could be adapted for other carboxylic acids. chemrxiv.org Once the labeled lactic acid is synthesized, it is phosphorylated using the chemical methods described previously to obtain the final labeled product.

Generation of Photoaffinity Probes and Bioconjugatable this compound Derivatives for Target Identification

Identifying the protein targets of a metabolite is key to understanding its function. Photoaffinity labeling is a powerful chemical biology technique for this purpose. A photoaffinity probe is a derivative of the parent molecule that contains a photoreactive group and a reporter tag. researchgate.net

The design of a this compound photoaffinity probe would incorporate three key components:

The this compound Scaffold: This provides the binding affinity and specificity for the target protein(s).

A Photoreactive Group: Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently crosslinks the probe to any nearby protein binding partners. Common photoreactive groups include diazirines and benzophenones due to their small size and chemical stability prior to photoactivation. nih.gov

A Reporter Tag: This tag allows for the detection, enrichment, and identification of the crosslinked proteins. A terminal alkyne or azide (B81097) group is often used as a "bioorthogonal handle" for downstream conjugation to a fluorescent dye or a biotin (B1667282) affinity tag via click chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition). nih.gov

The synthesis of such a probe would involve derivatizing this compound, likely at the carboxylate position, to attach a linker containing both the photoreactive moiety and the reporter tag. The synthetic challenge lies in incorporating these functionalities without significantly altering the molecule's shape and chemical properties, thereby preserving its ability to bind to its native biological targets.

V. Analytical and Methodological Approaches for Phospholactic Acid Research

Chromatographic Techniques for Phospholactic Acid Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, offers several powerful methods for the separation and analysis of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For a compound like this compound, which is polar and non-volatile, HPLC is an ideal separation method. However, as this compound lacks a significant chromophore, its detection by UV spectrophotometry can be challenging unless derivatization is employed.

UV detection is most effective for compounds that absorb ultraviolet light. While direct UV detection of this compound is limited, it can be used for indirect analysis or after reacting the analyte with a UV-absorbing label. A more direct and common approach for non-chromophoric analytes is the use of an Evaporative Light Scattering Detector (ELSD). An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. wikipedia.org This makes it a quasi-universal detector suitable for compounds like this compound. wikipedia.orgsrce.hraocs.orglcms.czlabmanager.com The response in ELSD is proportional to the mass of the analyte, allowing for quantification. wikipedia.org

The most powerful and specific detection method to couple with HPLC is Mass Spectrometry (MS). HPLC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the precise identification and quantification of this compound based on its mass-to-charge ratio. biorxiv.orgmeasurlabs.com This is particularly useful in complex biological samples where co-eluting compounds can interfere with other detectors.

A typical Reverse-Phase HPLC (RP-HPLC) method for a related compound, calcium phospholactate, utilized a C18 column with a mobile phase of 1% (v/v) phosphoric acid and methanol (B129727) (90:10, v/v), with UV detection at 210 nm. While this demonstrates the utility of RP-HPLC, for this compound analysis, especially in biological samples, different detectors and chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) might be more appropriate to handle its polar nature.

ParameterUV Detection (Adapted Method)ELSD (Typical Conditions)Mass Spectrometry (Hypothetical)
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)HILIC or Reversed-Phase C18Reversed-Phase C18 or HILIC
Mobile PhaseIsocratic: 90:10 (v/v) 0.1% Phosphoric Acid in Water : MethanolGradient: Acetonitrile and Water with 0.1% Formic AcidGradient: Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min0.5 - 1.0 mL/min0.2 - 0.5 mL/min
DetectorUV at 210 nmNebulizer Temp: 40°C, Gas Flow: 1.5 L/minESI in Negative Ion Mode
Key AdvantageSimple, widely availableUniversal detection for non-chromophoric compoundsHigh specificity and sensitivity
Key LimitationLow sensitivity for this compoundNon-linear response over wide concentration rangesHigher equipment cost and complexity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a polar and non-volatile molecule containing hydroxyl, carboxyl, and phosphate (B84403) groups, requires chemical derivatization to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com

The most common derivatization strategy for compounds with active hydrogens is silylation. obrnutafaza.hrchemcoplus.co.jp This process replaces the active hydrogens in the hydroxyl, carboxyl, and phosphate groups with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC-MS.

The derivatization process typically involves dissolving the dried sample in a suitable solvent and adding the silylating reagent, followed by heating to ensure complete reaction. After derivatization, the sample is injected into the GC-MS system. The separated derivatives are then detected by the mass spectrometer, which provides a unique fragmentation pattern that can be used for identification and quantification.

Derivatization StepParameterDescription
DerivatizationReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
ProcedureIncubate dried sample with reagent at 60-80°C for 30-60 minutes.
Resulting DerivativeTri-TMS-phospholactic acid
GC-MS AnalysisColumnDB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Temperature ProgramInitial temp 70°C, ramp to 300°C
DetectionElectron Ionization (EI) Mass Spectrometry in full scan or Selected Ion Monitoring (SIM) mode

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. Given that this compound is an organic acid that will be negatively charged at neutral or basic pH, anion-exchange chromatography is a well-suited technique for its analysis. nih.govoiv.intshimadzu.com IC can separate this compound from other inorganic and organic anions present in a sample. nih.govthermofisher.commetrohm.com

In a typical IC setup, an anion-exchange column is used as the stationary phase. The mobile phase is an aqueous buffer, and its pH and ionic strength are optimized to achieve the desired separation. Detection is commonly performed using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal from the analyte ions. This approach offers high sensitivity for ionic compounds. shimadzu.com IC methods have been successfully applied to the analysis of various organic acids in complex matrices like food and beverages. oiv.intshimadzu.com

ParameterTypical Conditions for Organic Acid Analysis
ColumnAnion-exchange column (e.g., Metrosep A Supp or Dionex IonPac AS11-HC)
EluentAqueous sodium hydroxide (B78521) or sodium carbonate/bicarbonate gradient
Flow Rate0.5 - 1.0 mL/min
DetectionSuppressed conductivity detection
AdvantageExcellent for separating ionic species from complex matrices

Mass Spectrometry-Based Methods for this compound Profiling

Mass spectrometry has become an indispensable tool in metabolomics for the comprehensive analysis of small molecules like this compound. Its high sensitivity and specificity allow for both broad profiling and precise quantification.

LC-MS/MS is the cornerstone of modern metabolomics. mdpi.comanimbiosci.orgresearchgate.net It can be employed in two primary modes: untargeted and targeted analysis.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. mdpi.comanimbiosci.orgresearchgate.netnih.gov In this approach, high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are typically used. mdpi.com A common strategy involves using both reversed-phase liquid chromatography (RPLC) for less polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for polar compounds like this compound, often analyzing in both positive and negative ionization modes to maximize coverage. mdpi.com The resulting data is complex and requires sophisticated software for feature detection, alignment, and statistical analysis to identify significant changes in metabolite levels between sample groups.

Targeted metabolomics , on the other hand, focuses on the accurate quantification of a predefined set of metabolites. mdpi.comnih.gov This approach typically uses a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov For this compound, specific precursor-to-product ion transitions would be monitored, providing very high selectivity and sensitivity. This method is ideal for validating findings from untargeted studies or for quantifying this compound levels in large cohorts of samples.

ApproachObjectiveInstrumentationChromatographyKey Features
UntargetedGlobal metabolite profiling, biomarker discoveryHigh-Resolution MS (TOF, Orbitrap)HILIC for polar metabolites like this compoundComprehensive coverage, relative quantification
TargetedAbsolute quantification of specific metabolitesTriple Quadrupole MS (QqQ)HILIC or specific ion-pair chromatographyHigh sensitivity, high specificity, absolute quantification using standards

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for the analysis of highly polar and charged metabolites, making it exceptionally well-suited for this compound. nih.govhumanmetabolome.com CE separates ions based on their electrophoretic mobility in a capillary filled with a buffer solution, which is a function of their charge and size. sciex.comlibretexts.org This separation mechanism is orthogonal to HPLC, providing complementary information. nih.gov

The major advantages of CE-MS include its high separation efficiency for charged species, minimal sample consumption (in the nanoliter range), and reduced matrix effects compared to LC-MS. humanmetabolome.com CE-MS has demonstrated excellent performance in separating phosphorylated compounds and isomers that are often difficult to resolve by LC. humanmetabolome.comsciex.com For the analysis of anionic metabolites like this compound, a cationic polymer-coated capillary is often used to reverse the electroosmotic flow, ensuring that the negatively charged analytes migrate towards the mass spectrometer. acs.org The coupling to the mass spectrometer, typically via an electrospray ionization (ESI) interface, allows for sensitive and selective detection. sciex.comnih.gov

ParameterTypical Conditions for Anionic Metabolite Analysis
CapillaryFused-silica, often with a cationic polymer coating
Background Electrolyte (BGE)Acidic buffer (e.g., 10% acetic acid) or basic buffer (e.g., ammonium (B1175870) acetate, pH 9)
Separation Voltage-20 to -30 kV (for negative ion mode)
InjectionHydrodynamic or electrokinetic
MS DetectionESI-TOF or ESI-QqQ in negative ion mode
Key AdvantageSuperior resolution of charged and polar compounds, low sample volume

Advanced Ionization Techniques for this compound Detection

Mass spectrometry (MS) is a cornerstone of metabolomics, and its utility in this compound research is heavily dependent on the ionization source, which converts the analyte into gas-phase ions. For a small, charged molecule like this compound, "soft" ionization techniques that minimize fragmentation and preserve the molecular ion are paramount.

Electrospray Ionization (ESI) is a widely applied method for analyzing polar and large biomolecules, making it highly suitable for this compound. pharmafocuseurope.com In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. pharmafocuseurope.comnumberanalytics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. pharmafocuseurope.com A key advantage of ESI is its ability to produce molecular ions with minimal fragmentation, which is crucial for the accurate identification and quantification of phospholipids (B1166683) and related compounds. nih.gov Its compatibility with liquid chromatography (LC) allows for the separation of complex mixtures before detection, enhancing specificity. emory.edu

Recent advancements have led to the development of Nano-electrospray ionization (nano-ESI) , which utilizes emitters with micrometer-scale inner diameters. numberanalytics.com This technique offers significantly improved sensitivity and reduced sample consumption, making it ideal for detecting low-abundance metabolites like this compound in complex biological samples. numberanalytics.comchromatographyonline.com Other ESI variants, such as internal extractive electrospray ionization (iEESI-MS), have been developed for the direct profiling of phospholipids in tissue samples with minimal preparation. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that has become a mainstream tool for the analysis of biomolecules. gwu.edu In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. emory.edu A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. emory.edu While highly effective for large molecules like proteins, MALDI can present challenges for small molecules due to potential interference from matrix ions in the low mass range. gwu.edu However, modifications such as the use of specific matrix additives, like phosphoric acid, can significantly enhance the detection of phosphorylated molecules. nih.gov A primary application of MALDI in this context is its use in mass spectrometry imaging (MSI). emory.edunih.gov

Ionization TechniquePrincipleAdvantages for this compound Detection
Electrospray Ionization (ESI) Creates ions from a liquid solution via a highly charged capillary, producing a fine spray of charged droplets. pharmafocuseurope.comSoft ionization preserves the molecular ion; excellent compatibility with liquid chromatography (LC-MS); high sensitivity for polar molecules. nih.govemory.edu
Nano-ESI A variant of ESI using nano-scale emitters, resulting in smaller charged droplets and lower flow rates. numberanalytics.comEnhanced sensitivity and ionization efficiency; requires very small sample volumes; reduced ion suppression. numberanalytics.comchromatographyonline.com
MALDI A laser strikes a matrix mixed with the analyte, causing desorption and soft ionization of the analyte molecules. emory.eduHigh sensitivity; suitable for large biomolecules; primary technique for Mass Spectrometry Imaging (MSI). emory.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies of this compound in Biological Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the structure, dynamics, and interactions of molecules in solution. japtamers.co.uk It provides insights into the three-dimensional structure and conformational changes of aptamers and other biomolecules upon ligand binding. japtamers.co.uk For this compound, NMR is crucial for understanding its conformation and how it interacts with enzymes and other binding partners in a biological setting.

¹H, ¹³C, and ³¹P NMR for Elucidating this compound Interactions and Dynamics

Multi-dimensional and multi-nuclear NMR experiments provide a comprehensive picture of molecular structure and interactions.

¹H NMR (Proton NMR) : This technique provides information about the hydrogen atoms in a molecule. Chemical shifts and coupling constants in ¹H NMR spectra can reveal the local chemical environment and connectivity of protons, which changes upon interaction with other molecules.

¹³C NMR (Carbon NMR) : While less sensitive than ¹H NMR, ¹³C NMR provides direct information about the carbon backbone of this compound. In a notable study, hyperpolarized 1-¹³C-phospholactate was developed as a contrast agent for molecular imaging. acs.orgacs.org The use of ¹³C labeling dramatically enhances the NMR signal by several orders of magnitude, allowing for sensitive detection and tracking of the molecule. acs.org

³¹P NMR (Phosphorus NMR) : As this compound contains a phosphate group, ³¹P NMR is uniquely powerful for studying this part of the molecule. researchgate.net The chemical shift of the ³¹P nucleus is highly sensitive to its local electronic environment, which is affected by pH, ion binding, and interactions with proteins. researchgate.netnih.gov This makes ³¹P NMR an excellent probe for studying the phosphorylation state and interactions at the phosphate moiety. For instance, studies on phospholipids have used ³¹P NMR to investigate the interaction of the phosphate headgroup with paramagnetic ions. nih.gov

Combining these techniques, for example in heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), allows for the direct correlation of signals from different nuclei (e.g., ¹H and ¹³C), providing unambiguous assignments and detailed structural constraints. magritek.comrsc.org

Dynamic NMR for Studying this compound Binding Kinetics

Dynamic NMR (DNMR) refers to a set of techniques used to study molecular processes that occur on the NMR timescale, such as conformational changes and binding events. libretexts.orgnumberanalytics.com These methods can provide quantitative information about the kinetics (rates of association and dissociation) and thermodynamics of interactions. numberanalytics.com

When this compound binds to a protein, the exchange rate between its free and bound states influences the NMR spectrum. libretexts.org

Slow Exchange : If the exchange is slow compared to the NMR timescale, separate signals for the free and bound forms of this compound are observed.

Fast Exchange : If the exchange is fast, a single, population-averaged signal is observed, with a chemical shift that depends on the relative populations of the free and bound states. nih.gov

Intermediate Exchange : In this regime, the resonance lines become significantly broadened, and analysis of the lineshape can yield the rate constants for the exchange process.

Techniques like saturation transfer difference (STD) NMR and analysis of NMR lineshapes as a function of temperature or concentration can be used to determine dissociation constants (Kd) and the on- and off-rates (kon and koff) of binding. d-nb.info These kinetic parameters are fundamental to understanding the stability and lifetime of the this compound-protein complex.

Spectrophotometric and Enzymatic Assays for this compound

Spectrophotometric assays are widely used analytical methods that measure the concentration of a substance by quantifying its absorption of light at a specific wavelength. creative-enzymes.commedicallabnotes.com These assays are often coupled with enzymatic reactions to provide specificity and sensitivity for a target analyte.

For this compound, direct spectrophotometric measurement is not feasible due to the lack of a strong chromophore. However, its concentration can be determined indirectly through coupled enzymatic assays. A key enzyme in its metabolism is phosphoglycolate phosphatase (PGP), which has been shown to act on 2-phospho-L-lactate. nih.gov The activity of PGP can be measured by quantifying the release of inorganic phosphate or lactate (B86563).

A common approach involves a sequence of enzymatic reactions that ultimately produce a colored or fluorescent compound. For example, an assay for phosphatidic acid involves its hydrolysis to glycerol-3-phosphate (G3P), which is then oxidized by G3P oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of peroxidase to produce a highly fluorescent product, resorufin, which can be measured. nih.gov A similar principle could be applied to this compound by using an appropriate phosphatase.

Assay TypePrincipleApplication to this compound
Spectrophotometric Assay Measures changes in light absorbance by a reaction solution to determine analyte concentration or reaction rate. creative-enzymes.comUsed as the detection method in coupled enzymatic assays.
Enzymatic Assay Utilizes specific enzyme-substrate interactions to quantify an analyte. sigmaaldrich.comAn enzyme like phosphoglycolate phosphatase (PGP) hydrolyzes this compound. The product (e.g., inorganic phosphate) is then measured via a subsequent colorimetric or fluorometric reaction. nih.govnih.gov

Enzymatic assays are a standard method for quantifying metabolites and can be highly sensitive, with some fluorometric methods detecting picomole amounts of product. nih.govsigmaaldrich.com

Isotope Tracing Methodologies for Elucidating this compound Fluxes in Metabolic Networks

Isotope tracing is a powerful technique for tracking the movement of atoms through metabolic pathways, providing quantitative insights into metabolic fluxes. springernature.comnih.gov This is achieved by introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then measuring the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. creative-proteomics.comnih.gov

To study the metabolic flux through pathways involving this compound, one could use ¹³C-labeled glucose or pyruvate (B1213749) as a tracer. creative-proteomics.com The pattern and extent of ¹³C labeling in this compound and related metabolites would reveal the pathways responsible for its synthesis and consumption. This approach allows researchers to understand how metabolic networks are wired and how they respond to various perturbations. springernature.com

The choice of tracer and delivery method is critical and depends on the biological question. creative-proteomics.com For in vivo studies, tracers can be administered through diet or infusion. profil.com The subsequent analysis of tissues or biofluids provides a dynamic view of metabolism within the context of a whole organism. nih.gov A study involving parahydrogen-induced polarization (PHIP) used a deuterated and ¹³C-labeled precursor (1-¹³C-PEP-d₂) to produce hyperpolarized 1-¹³C-phospholactate-d₂, demonstrating a sophisticated use of isotope labeling to enhance detection for imaging applications. acs.org

Advanced Imaging Techniques for Spatiotemporal Localization of this compound (e.g., Mass Spectrometry Imaging)

Understanding where a metabolite is located within a tissue is crucial for linking its function to specific cell types or pathological regions. Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly from tissue sections without the need for labels. wikipedia.orguochb.cz

MALDI-MSI is a prominent imaging technique where a laser is rastered across a tissue slice, generating a mass spectrum at each pixel. wikipedia.orgnih.gov By selecting the mass-to-charge ratio (m/z) corresponding to this compound, one can generate an ion density map showing its distribution across the tissue. uochb.cz This method has been successfully used to map the distribution of various lipids, including phospholipids, in different tissues, correlating their presence with specific anatomical regions or disease states. nih.govnih.gov

Functional Mass Spectrometry Imaging (fMSI) is an extension of this technique that can visualize the spatial distribution of enzyme activities. nih.govnih.gov By applying a substrate to the tissue section and imaging the product, fMSI could potentially map the activity of enzymes that produce or consume this compound, providing a spatial map of its metabolic flux. nih.gov

Vi. Interactions of Phospholactic Acid with Macromolecules and Cellular Components

Binding Interactions of Phospholactic Acid with Proteins

The interaction of this compound with proteins is primarily understood in the context of enzyme-substrate relationships.

Scientific literature has identified a limited number of proteins that directly bind this compound. The most well-characterized of these are enzymes for which this compound is a substrate or an inhibitor.

Phosphoglycolate Phosphatase (PGP): In organisms such as Plasmodium falciparum, the haloacid dehalogenase (HAD) family enzyme, phosphoglycolate phosphatase (PGP), has been shown to dephosphorylate 2-phospholactate. nih.gov The primary role of PGP in this context is considered to be metabolite repair, preventing the accumulation of potentially harmful byproducts. nih.gov Disruption of the gene for PGP leads to a significant increase in intracellular levels of 2-phospholactate. nih.gov

Phosphofructokinase (PFK) Family Enzymes: 2-Phospho-L-lactate has been reported to act as an inhibitor of the bifunctional phosphofructokinase/fructose-2,6-biphosphatase (PFKFB) enzymes (PFKFB1 to -4). nih.gov These enzymes are crucial in regulating the intracellular levels of fructose-2,6-bisphosphate, an important allosteric activator of glycolysis. However, this inhibitory role is not universal; for instance, the PFK enzyme in P. falciparum is insensitive to 2-phospholactate, suggesting this interaction is not conserved across all species. nih.gov

The following table summarizes the key proteins identified to interact with this compound based on current research findings.

Protein NameType of InteractionOrganism/System StudiedFinding
Phosphoglycolate Phosphatase (PGP)SubstratePlasmodium falciparumPGP dephosphorylates 2-phospholactate as part of a metabolite repair pathway. nih.gov
PFKFB1-4InhibitorAnimal Cells2-Phospho-L-lactate can inhibit these enzymes, which regulate glycolysis. nih.gov

Interactions of this compound with Nucleic Acids

There is currently no scientific evidence from available research to suggest that this compound directly interacts with nucleic acids such as DNA or RNA. The study of small molecule interactions with nucleic acids has focused on other compounds, and this compound has not been identified as a molecule that binds to or modulates the structure or function of DNA or RNA. nih.gov

This compound Interactions with Lipid Membranes and Bilayers

Direct interactions between this compound and lipid membranes or bilayers have not been described in the scientific literature. Research on the interaction of small molecules with lipid membranes has largely centered on lipids themselves, sterols like cholesterol, or fatty acids, without identifying a role for this compound in this context. nih.govorientjchem.org

Modulation of Cellular Processes by this compound through Molecular Interactions

The primary mechanism by which this compound is known to modulate cellular processes is through the metabolic consequences of its accumulation.

In P. falciparum where the PGP enzyme is absent, the resulting high concentration of 2-phospholactate is one of two metabolites that build up. The other, 4-phosphoerythronate, has been shown to inhibit the pentose (B10789219) phosphate (B84403) pathway enzyme 6-phosphogluconate dehydrogenase (6-PGD). nih.gov This inhibition leads to a feedback effect that blocks glycolysis. nih.gov While 2-phospholactate accumulates significantly under these conditions, the direct inhibitory effect on downstream processes has been attributed to 4-phosphoerythronate in this specific system. nih.gov The potential for 2-phospholactate itself to act as an allosteric regulator of other enzymes remains a possibility but is not yet broadly established. nih.gov

Vii. Emerging Research Areas and Future Directions for Phospholactic Acid Studies

Role of Phospholactic Acid in Systems Biology and Multi-Omics Integration

Systems biology, which seeks to understand the complex interactions within biological systems, provides a powerful framework for elucidating the broader significance of this compound. By integrating data from various "omics" platforms—such as metabolomics, proteomics, transcriptomics, and genomics—researchers can construct a more holistic picture of how this compound influences and is influenced by other cellular components.

The integration of multi-omics data allows for the identification of correlations between this compound levels and changes in gene expression, protein abundance, and other metabolites. researchgate.netnih.govyoutube.com For instance, a metabolomic study on Lactobacillus delbrueckii identified changes in intracellular metabolism, including pathways related to D-lactate (a precursor to this compound), under different fermentation conditions. nih.gov This type of analysis can reveal novel regulatory networks and signaling pathways involving this compound. In the context of disease, multi-omics approaches are being used to understand how metabolic reprogramming, which can affect this compound levels, contributes to pathologies like cancer. youtube.com

Furthermore, phosphoproteomics, a branch of proteomics focused on studying protein phosphorylation, is crucial for understanding the signaling cascades that may regulate or be regulated by this compound. nih.gov By combining phosphoproteomic data with metabolomic data, researchers can link changes in enzyme phosphorylation status to alterations in this compound metabolism, providing a mechanistic understanding of its regulation. nih.gov The use of sophisticated software packages is essential for integrating these large and complex datasets to reveal meaningful biological interactions. youtube.com

A study on the parasite Plasmodium falciparum demonstrated the power of this integrated approach. Disruption of the gene for phosphoglycolate phosphatase (PGP) led to the accumulation of 2-phospholactate, highlighting the enzyme's role in metabolite repair and its impact on central carbon metabolism. nih.gov

Below is an interactive data table summarizing exemplary studies that utilize a multi-omics approach relevant to this compound research.

Study FocusOrganism/SystemOmics Technologies UsedKey Findings Relevant to this compound
D-lactate OverproductionLactobacillus delbrueckiiMetabolomics (GC-MS, LC-MS/MS), Proteomics (iTRAQ-LC-MS/MS)Elucidated metabolic shifts in glycolysis and pyruvate (B1213749) metabolism under optimal fermentation conditions for D-lactate. nih.gov
Metabolite RepairPlasmodium falciparumMetabolomics, GeneticsIdentified phosphoglycolate phosphatase (PGP) as crucial for regulating 2-phospholactate levels. nih.gov
Brassinosteroid and TORC SignalingArabidopsis thalianaTranscriptomics, Proteomics, PhosphoproteomicsConstructed an integrated signaling network showing interplay between major growth pathways, which could influence metabolic intermediates. nih.gov
Obesity and Redox HomeostasisMouse ModelPhosphoproteomics, MetabolomicsIdentified sex-specific metabolic reprogramming and dysregulation of redox homeostasis, impacting metabolites potentially linked to this compound. nih.gov

Advances in Computational Modeling and Simulation of this compound Metabolism and Function

Computational modeling has become an indispensable tool in systems biology, allowing for the simulation and prediction of metabolic behaviors that are often difficult to observe experimentally. carleton.canih.govresearchgate.net These models can range from detailed kinetic models of specific pathways to genome-scale metabolic models (GEMs) that encompass all known metabolic reactions in an organism. mdpi.comnih.govresearchgate.net

Flux balance analysis (FBA) is a widely used computational method for predicting metabolic flux distributions at a steady state, providing insights into the optimal functioning of metabolic networks under various conditions. nilssonlab.sewikipedia.orgnih.govplos.org By incorporating this compound pathways into GEMs, researchers can simulate how genetic or environmental perturbations affect its production and consumption. illinois.edu For example, FBA can be used to predict the metabolic consequences of knocking out an enzyme involved in this compound metabolism, helping to identify its functional importance.

Kinetic modeling, which incorporates enzyme kinetics and metabolite concentrations, offers a more dynamic view of metabolic pathways. nih.govnih.gov Developing a kinetic model for this compound metabolism would allow researchers to simulate its dynamic response to various stimuli and to understand the regulatory mechanisms that control its concentration. researchgate.net These simulations can help to disentangle the complex interplay of feedback regulations within metabolic networks. nih.gov Such models are crucial for understanding how cells adapt to stresses, such as oxidative stress, by rerouting metabolic fluxes. nih.gov

The development of these computational models relies on the integration of experimental data, including metabolomics and fluxomics, to ensure their accuracy and predictive power. nih.govnih.gov As more data on this compound becomes available, these models will become increasingly sophisticated, providing a powerful platform for hypothesis testing and for guiding future experimental research. mdpi.com

Development of Novel Research Tools and Probes for this compound Investigation (e.g., hyperpolarized probes)

The advancement of our understanding of this compound is intrinsically linked to the development of new tools and technologies that can accurately measure and track its dynamics within living systems. Traditional analytical methods often require cell lysis, which precludes the study of real-time metabolic changes in intact cells and tissues.

A promising area of development is the creation of novel biosensors. nih.govmdpi.com These can be genetically encoded fluorescent reporters or electrochemical sensors designed to specifically detect this compound. mdpi.comnih.govresearchgate.net Such tools would enable researchers to visualize the spatio-temporal dynamics of this compound within single cells, providing unprecedented insights into its subcellular localization and its role in dynamic cellular processes.

Another cutting-edge technique is hyperpolarized magnetic resonance imaging (MRI). researchgate.net Hyperpolarization can increase the sensitivity of MRI by several orders of magnitude, allowing for the real-time, non-invasive imaging of metabolic fluxes in vivo. nih.govnih.gov The development of hyperpolarized probes derived from or related to this compound could enable the direct visualization of its metabolic pathways in animal models and potentially in humans. mdpi.com For example, hyperpolarized [1-¹³C]-pyruvate is already used to study the flux to lactate (B86563) in cancer, and similar approaches could be adapted for this compound. nih.gov These probes offer a way to measure metabolic conditions like pH and redox state, which are closely linked to lactate and potentially this compound metabolism. researchgate.netmdpi.com

The table below details some of the advanced research tools being developed for metabolite investigation.

Tool/Probe TypePrinciple of OperationPotential Application for this compound
Electrochemical BiosensorsAnalyte-specific enzymes immobilized on an electrode generate a measurable electrical signal upon reaction with the target molecule. mdpi.comReal-time, quantitative measurement of this compound concentrations in biological fluids or cell culture media. mdpi.com
Hyperpolarized ¹³C ProbesDynamic nuclear polarization dramatically increases the MR signal of ¹³C-labeled metabolites, allowing for real-time tracking of metabolic conversion. nih.govnih.govNon-invasive, in vivo imaging of this compound synthesis and consumption, providing insights into metabolic fluxes in health and disease. nih.gov
Genetically Encoded Fluorescent ReportersA protein that changes its fluorescent properties upon binding to a specific metabolite, allowing for visualization via microscopy.Visualization of subcellular this compound dynamics and concentration changes in response to stimuli in living cells.

Potential Avenues for Understanding and Manipulating this compound Pathways in Model Organisms and Cell Systems

Model organisms and cell systems are fundamental to biological research, providing tractable platforms for investigating complex cellular processes. The application of modern genetic and molecular biology tools to these systems offers powerful avenues for dissecting the pathways of this compound metabolism and function.

The use of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, particularly CRISPR interference (CRISPRi), allows for the precise knockdown of genes encoding enzymes involved in this compound synthesis or degradation. nih.gov By selectively inhibiting these enzymes in cell lines or model organisms, researchers can directly assess the functional consequences of altered this compound levels. researchgate.net For instance, a CRISPRi-based knockdown of phosphoglycerate mutase was used to study its role in the persistence of Chlamydia trachomatis. nih.gov A similar approach could be used to validate the predicted roles of enzymes in this compound metabolism derived from computational models.

Furthermore, these genetically modified model systems can be coupled with metabolomic and proteomic analyses to understand the systemic effects of perturbing this compound pathways. nih.govnih.gov This approach can help to identify downstream signaling events and metabolic adjustments that occur in response to changes in this compound concentration. creative-proteomics.comresearchgate.net

Studying this compound in various model organisms, from bacteria and yeast to more complex systems like Drosophila and mice, will also be crucial. nih.gov These organisms provide the opportunity to study the role of this compound in a whole-organism context, uncovering its potential involvement in development, physiology, and disease. For example, investigating its role in lactic acid bacteria can provide insights into fermentation processes and microbial metabolism. nih.gov

The combination of advanced genetic manipulation techniques with systems-level analysis in well-characterized model systems will be a powerful engine for future discoveries in the field of this compound research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phospholactic acid in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves esterification of lactic acid with phosphoric acid under controlled conditions. Key steps include:

  • Reagent Preparation : Use anhydrous reagents to minimize hydrolysis. Adjust pH to 4–5 to favor ester bond formation .
  • Purification : Employ column chromatography (e.g., silica gel) or recrystallization to isolate the compound. Monitor purity via thin-layer chromatography (TLC) or NMR spectroscopy .
  • Yield Optimization : Vary reaction temperature (60–80°C) and molar ratios (lactic acid:phosphoric acid = 1:1.2) to maximize yield. Document yields in triplicate to ensure reproducibility .

Q. How can this compound be reliably detected and quantified in biological samples?

  • Methodological Answer :

  • Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 210 nm) or LC-MS for high sensitivity. Calibrate with synthetic standards .
  • Enzymatic Assays : Couple with lactate dehydrogenase (LDH) to measure enzymatic conversion rates. Validate with spiked recovery experiments (85–115% recovery range) .
  • Spectroscopy : Infrared (IR) spectroscopy for functional group identification (e.g., P=O stretch at 1250 cm⁻¹) .

Q. What role does this compound play in microbial metabolic pathways?

  • Methodological Answer :

  • Isotopic Tracing : Use ¹³C-labeled lactic acid to track incorporation into metabolic intermediates via GC-MS .
  • Gene Knockout Studies : Compare wild-type vs. ldhA-deficient strains to assess this compound accumulation under anaerobic conditions .
  • Enzyme Kinetics : Measure Km and Vmax of phosphotransferases using Michaelis-Menten plots .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate this compound at pH 2–9 (37°C, 24 hrs) and quantify degradation products via LC-MS. Use Arrhenius plots to model stability .
  • Cross-Validation : Compare results across labs using standardized buffers (e.g., citrate-phosphate for acidic ranges) and blinded sample analysis to reduce bias .
  • Statistical Frameworks : Apply ANOVA to assess inter-experimental variability and Cohen’s d to quantify effect sizes .

Q. What strategies optimize this compound’s use as a substrate in enzyme activity assays with conflicting kinetic data?

  • Methodological Answer :

  • Standardized Assay Conditions : Fix ionic strength (e.g., 150 mM NaCl) and temperature (25°C). Pre-incubate enzymes to ensure active conformation .
  • Data Normalization : Express activity as % of positive control (e.g., ATP-driven reactions) to account for batch-to-batch enzyme variability .
  • Meta-Analysis : Aggregate published Km values using random-effects models to identify outliers and consensus parameters .

Q. How can computational modeling improve understanding of this compound’s interactions with lipid bilayers?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model headgroup interactions over 100-ns trajectories. Validate with experimental membrane permeability data .
  • Free Energy Calculations : Apply umbrella sampling to estimate Gibbs energy changes during bilayer insertion .
  • Experimental Cross-Checks : Compare simulated diffusion coefficients with fluorescence correlation spectroscopy (FCS) results .

Methodological Best Practices

  • Data Reproducibility : Document reagent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic samples) .
  • Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when addressing contradictory data .
  • Ethical Reporting : Disclose all negative results and methodological limitations in supplementary materials to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.